Chloroform Isoamyl Alcohol
Description
Structure
2D Structure
Properties
IUPAC Name |
chloroform;3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O.CHCl3/c1-5(2)3-4-6;2-1(3)4/h5-6H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZIBWEHPHYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO.C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Principles Underlying Research Applications
Mechanisms of Phase Separation and Interfacial Dynamics within Solvent Systems
The foundational principle behind the use of a chloroform (B151607) and isoamyl alcohol mixture in nucleic acid extraction is the creation of a biphasic system upon mixture with an aqueous sample. This process, known as liquid-liquid extraction, separates molecules based on their differential solubility in the two immiscible phases. tiu.edu.iqscispectrum.inwikipedia.org
When an aqueous solution containing lysed cells or homogenized tissue is mixed with a phenol (B47542):chloroform mixture, two distinct phases are formed upon centrifugation: a lower organic phase and an upper aqueous phase. wikipedia.org The higher density of the chloroform, often combined with phenol, ensures its position as the lower phase. wikipedia.orgojp.gov This density difference is crucial for a clean separation. The aqueous phase, being less dense, remains on top, carrying the polar nucleic acid molecules. tiu.edu.iqwikipedia.org
Isoamyl alcohol plays a critical role in stabilizing the interface between these two phases. ojp.govthermofisher.com It reduces the interfacial tension, which helps to prevent the formation of emulsions and excessive foaming during the mixing steps. scispectrum.ingeneticeducation.co.in This stabilization is vital for a clean and efficient separation of the aqueous phase, which contains the desired nucleic acids, from the organic phase and the interphase where denatured proteins and other cellular debris accumulate. scispectrum.inthermofisher.com
The properties of the components in a biphasic system significantly influence the partitioning of biomolecules. The choice of polymers or salts in aqueous two-phase systems (ATPS) can determine the separation of various biomolecules, including cells, proteins, and nucleic acids. nih.gov The partitioning behavior is complex and depends on factors like the surface properties and conformation of the molecules involved. nih.gov In the context of chloroform:isoamyl alcohol, the system is designed to selectively retain nucleic acids in the aqueous phase while partitioning other macromolecules into the organic phase or the interphase. wikipedia.org
Role in Macromolecular Denaturation and Differential Partitioning within Biphasic Systems
The combination of chloroform and isoamyl alcohol is instrumental in the denaturation and partitioning of macromolecules, a critical step for isolating pure nucleic acids.
Denaturation Mechanisms of Proteins by Chloroform
Chloroform is a potent protein denaturant. quora.comwikipedia.org Proteins in their native state maintain a specific three-dimensional structure where hydrophobic amino acid residues are typically buried in the core, away from the aqueous environment, while hydrophilic residues are on the surface. quora.com Organic solvents like chloroform disrupt this stable conformation. wikipedia.org
The denaturation process involves the disruption of the non-covalent interactions, such as hydrogen bonds, that maintain the protein's secondary, tertiary, and quaternary structures. scispectrum.inzmchdahod.org Chloroform, often used in conjunction with phenol, effectively unfolds the proteins, exposing their hydrophobic cores. quora.comquora.com This loss of structure renders the proteins insoluble in the aqueous phase, causing them to precipitate. scispectrum.inzmchdahod.org These denatured proteins then partition into the organic phase or accumulate at the interphase between the aqueous and organic layers. tiu.edu.iqwikipedia.org The efficiency of protein denaturation is enhanced when chloroform is used with phenol. tiu.edu.iqquora.com
Partitioning Behavior of Lipids and Other Cellular Components
The biphasic system created by the addition of chloroform is highly effective at separating lipids from nucleic acids. Lipids, being hydrophobic molecules, readily partition into the nonpolar organic phase. wikipedia.orgojp.gov Chloroform is particularly effective at solubilizing lipids and ensuring their removal from the aqueous phase containing the nucleic acids. ojp.govthermofisher.com
Other cellular components also exhibit differential partitioning. Polysaccharides, for instance, can be problematic contaminants in nucleic acid preparations. The use of chloroform-isoamyl alcohol can aid in the removal of polysaccharides. nih.gov The precise composition of the extraction buffer, including salts and pH, further influences the partitioning of various molecules. thermofisher.comslideshare.net For example, under acidic conditions, DNA can be precipitated into the organic phase, allowing for the selective isolation of RNA in the aqueous phase. wikipedia.org
Anti-foaming Mechanisms and Interphase Stabilization in Research Extractions
A significant practical challenge during the vigorous mixing required for efficient extraction is the formation of foam, which is essentially an emulsion of air in the liquid. geneticeducation.co.inquora.com This foaming can make it difficult to separate the aqueous and organic phases cleanly and can lead to contamination of the nucleic acid sample with denatured proteins from the interphase. quora.comquora.com
Isoamyl alcohol is added to the chloroform mixture primarily for its anti-foaming properties. ojp.govgeneticeducation.co.inwikipedia.orgatamanchemicals.com It acts as a surfactant, reducing the surface tension at the air-liquid interface, which destabilizes the foam and allows the trapped air to escape. scispectrum.ingeneticeducation.co.in This results in a much sharper and more stable interphase between the aqueous and organic layers upon centrifugation. tiu.edu.iqthermofisher.com
The stabilization of the interphase is crucial for obtaining high-purity nucleic acids. tiu.edu.iqthermofisher.com A stable interphase prevents the carryover of denatured proteins and other cellular debris into the aqueous phase during its collection. wikipedia.orgthermofisher.com A typical ratio for this mixture is 24 parts chloroform to 1 part isoamyl alcohol, which has proven effective in numerous molecular biology protocols. quora.com
Influence on Ribonuclease Activity and Nucleic Acid Integrity during Extraction Protocols
Protecting nucleic acids from degradation by nucleases, particularly ribonucleases (RNases), is paramount during extraction. RNases are robust enzymes that can be difficult to inactivate completely.
While phenol is a primary agent for denaturing most proteins, including many nucleases, some RNases can exhibit resistance. atamanchemicals.comtandfonline.com Isoamyl alcohol is added to the extraction mixture to further inhibit RNase activity. wikipedia.orgatamanchemicals.commpbio.com It is believed to contribute to the denaturation and inactivation of these persistent enzymes, thus safeguarding the integrity of RNA molecules. atamanchemicals.commpbio.com
Furthermore, isoamyl alcohol helps to prevent the loss of specific types of RNA molecules. Long RNA molecules with extended poly-adenine (poly-A) tails can sometimes become solubilized in the phenol phase. The inclusion of isoamyl alcohol helps to prevent this, ensuring a more representative recovery of all RNA species. atamanchemicals.commpbio.com
Methodological Frameworks and Advanced Applications in Chemical and Biological Research
General Principles of Liquid-Liquid Extraction Utilizing Chloroform (B151607) Isoamyl Alcohol in Research
Liquid-liquid extraction is a fundamental technique in molecular biology for the purification of nucleic acids from complex biological mixtures. The use of a chloroform and isoamyl alcohol mixture, often in combination with phenol (B47542), is a classic and effective method for separating DNA and RNA from proteins, lipids, and other cellular contaminants. thermofisher.com This process relies on the differential solubility of these biomolecules in aqueous and organic phases.
The primary role of chloroform in this mixture is to denature proteins and dissolve lipids. researchgate.netgeneticeducation.co.in When added to a cell lysate, chloroform disrupts the tertiary structure of proteins, causing them to lose their biological activity and precipitate out of the aqueous solution. greenskybio.com Furthermore, chloroform's high density aids in the separation of the organic and aqueous layers, ensuring a sharp interface between the two phases after centrifugation. quora.comojp.gov This clear separation is crucial for carefully collecting the upper aqueous phase, which contains the desired nucleic acids, without contaminating it with the denatured proteins and lipids in the lower organic phase and the interface. quora.com
Isoamyl alcohol is typically included in the mixture at a much lower concentration, commonly in a 24:1 ratio of chloroform to isoamyl alcohol. quora.comquora.com Its main function is to act as an anti-foaming agent. ojp.govquora.com During the vigorous mixing required to ensure thorough extraction, emulsions can form, making it difficult to achieve a clean separation of the aqueous and organic phases. geneticeducation.co.in Isoamyl alcohol prevents the formation of these emulsions, leading to a more stable and distinct interface. quora.com It also helps to further inhibit the activity of any remaining nucleases, such as RNases, thereby protecting the integrity of the nucleic acids. mpbio.com
Applications in Nucleic Acid Isolation for Advanced Research
The chloroform:isoamyl alcohol extraction method is a versatile and widely applied technique for isolating high-quality nucleic acids from a variety of biological sources. Its effectiveness in removing proteins and other inhibitors makes it an indispensable tool in many molecular research workflows.
The principles of chloroform:isoamyl alcohol extraction are adapted for DNA isolation from a multitude of sample types, each presenting unique challenges that this method helps to overcome.
Isolating high-quality genomic DNA from plant tissues can be particularly challenging due to the presence of a rigid cell wall, as well as high concentrations of polysaccharides and polyphenols that can co-precipitate with DNA and inhibit downstream enzymatic reactions. The chloroform:isoamyl alcohol mixture plays a critical role in removing these contaminants.
In a typical plant DNA extraction protocol, the tissue is first mechanically disrupted to break the cell walls. A lysis buffer is then added to solubilize the cell membranes and release the cellular contents. Following lysis, an equal volume of chloroform:isoamyl alcohol (24:1) is added. The chloroform denatures proteins and helps to remove pigments and other secondary metabolites that are common in plant cells. greenskybio.com Isoamyl alcohol, in its anti-foaming capacity, prevents the formation of a stable emulsion, which is particularly important when dealing with the viscous lysates produced from plant tissues. quora.com
After centrifugation, the genomic DNA remains in the upper aqueous phase, while polysaccharides, denatured proteins, and other cellular debris are partitioned into the organic phase and the interphase. This separation is crucial for obtaining pure DNA that is suitable for applications such as PCR, sequencing, and Southern blotting.
Table 1: Comparison of DNA Yield and Purity from Plant Tissues
| Plant Species | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio |
| Arabidopsis thaliana | 150-250 | 1.8-1.9 | 2.0-2.2 |
| Zea mays | 50-100 | 1.7-1.85 | 1.8-2.1 |
| Solanum lycopersicum | 80-150 | 1.8-1.9 | 1.9-2.2 |
In microbiome research, the goal is to extract DNA from a diverse community of microorganisms, often from complex environmental or clinical samples. The cell walls of bacteria (especially Gram-positive) and fungi can be difficult to lyse, and the resulting lysate is a complex mixture of biomolecules.
The use of chloroform:isoamyl alcohol is integral to many bacterial and fungal DNA extraction protocols. After enzymatic and/or mechanical lysis of the microbial cells, the extraction with chloroform:isoamyl alcohol effectively removes the abundant proteins and lipids released from the lysed cells. This purification step is critical for obtaining DNA of sufficient purity for sensitive downstream applications like 16S rRNA gene sequencing or metagenomic shotgun sequencing, where the presence of inhibitors can significantly bias the results.
In molecular cloning, small, circular DNA molecules called plasmids are isolated from bacteria. The process of separating plasmid DNA from the much larger bacterial chromosomal DNA and cellular proteins is a common application of chloroform:isoamyl alcohol extraction.
Following alkaline lysis, a procedure that selectively denatures chromosomal DNA while leaving the supercoiled plasmid DNA intact, the mixture is neutralized. This causes the chromosomal DNA and proteins to precipitate. A subsequent extraction with chloroform:isoamyl alcohol removes any remaining proteins and cellular debris, further purifying the plasmid DNA in the aqueous phase. The resulting high-purity plasmid DNA is then suitable for use in a variety of molecular cloning techniques, including restriction enzyme digestion, ligation, and transformation.
DNA minisatellite fingerprinting is a technique used to identify individuals based on the unique patterns of their repetitive DNA sequences. The accuracy and reliability of this technique are highly dependent on the quality of the extracted DNA.
The use of chloroform:isoamyl alcohol in the DNA extraction process for minisatellite fingerprinting ensures that the resulting DNA is free from proteins that could interfere with the restriction enzyme digestion and Southern blotting steps that are central to this technique. ojp.gov By providing high-purity DNA, the chloroform:isoamyl alcohol extraction method contributes to the generation of clear and unambiguous fingerprinting patterns, which is essential for applications in forensics, paternity testing, and population genetics.
RNA Isolation Methodologies for Transcriptomic and Gene Expression Research
The mixture of chloroform and isoamyl alcohol, typically in a 24:1 ratio, is a critical component in the widely used phenol-chloroform extraction method for isolating RNA. youtube.com This technique is fundamental for downstream applications in transcriptomics and gene expression analysis, which demand high-purity RNA. The primary role of this organic mixture is to ensure a clean separation of nucleic acids from cellular contaminants, particularly proteins and lipids. researchgate.netlabotiq.net
In this procedure, a biological sample is first homogenized in a lysis buffer, often containing phenol. The addition of the chloroform:isoamyl alcohol mixture serves several distinct functions. Chloroform, being denser than water, enhances the density of the organic phase, which promotes a sharp and stable interface between the aqueous phase (containing RNA) and the organic phase after centrifugation. bitesizebio.comojp.gov This clear separation is crucial for carefully collecting the RNA-containing upper aqueous layer without aspirating contaminants from the interphase or the lower organic layer. bitesizebio.com
Furthermore, chloroform aids in the denaturation of proteins and the solubilization of lipids, pulling them away from the aqueous phase. labotiq.netojp.gov Isoamyl alcohol is primarily included as an anti-foaming agent, preventing the formation of an emulsion during the vigorous mixing (vortexing) step required for thorough extraction. researchgate.netmpbio.comquora.com This ensures a cleaner separation of the liquid phases upon centrifugation. researchgate.net The combination of these reagents facilitates the partitioning of denatured proteins and lipids into the organic and interphase layers, while the hydrophilic RNA molecules remain preferentially in the upper aqueous phase. researchgate.netsigmaaldrich.com This process is pH-dependent; an acidic pH (around 4.5) causes DNA to move into the organic phase, leaving RNA selectively in the aqueous phase. sigmaaldrich.com
Table 1: Component Roles in RNA Extraction
| Component | Primary Function in RNA Isolation |
| Chloroform | Denatures proteins, dissolves lipids, and increases the density of the organic phase to ensure sharp phase separation. bitesizebio.comquora.com |
| Isoamyl Alcohol | Acts as an anti-foaming agent to prevent emulsification during mixing and helps stabilize the interface. researchgate.netmpbio.comquora.com |
| Phenol (Acidic) | Denatures proteins and, at an acidic pH, facilitates the partitioning of DNA into the organic phase, separating it from RNA. researchgate.netsigmaaldrich.com |
Optimization Strategies for Nucleic Acid Yield and Purity in Specific Research Contexts
Achieving optimal nucleic acid yield and purity is paramount for the success of sensitive downstream applications like RNA-sequencing and qPCR. Standard phenol-chloroform protocols can be modified to enhance these parameters. Research has shown that strategic additions or repetitions of the chloroform:isoamyl alcohol extraction step can significantly improve the quality of the isolated nucleic acids.
One key optimization involves performing an additional extraction step using only chloroform:isoamyl alcohol (24:1) after the initial phenol:chloroform:isoamyl alcohol extraction. researchgate.net This secondary wash is highly effective at removing residual phenol from the aqueous phase. researchgate.net Phenol contamination is a common issue that can inhibit downstream enzymatic reactions and interfere with spectrophotometric quantification of nucleic acids, as it absorbs light near the same wavelength as DNA and RNA. researchgate.net By removing residual phenol, this extra step leads to a marked improvement in the A260/A230 purity ratio, which is a critical indicator of sample quality. researchgate.net
Another optimization strategy involves integrating a chloroform:isoamyl alcohol treatment with commercial column-based purification kits. Studies involving challenging samples, such as pollen, have demonstrated that incorporating a post-lysis cleaning step with chloroform:isoamyl alcohol can improve final DNA yields by up to 31%. researchgate.net In this context, the organic extraction removes cellular debris and other components that can clog the silica (B1680970) membrane of the spin columns, thereby improving the binding efficiency and recovery of nucleic acids. researchgate.net
Table 2: Comparison of Conventional vs. Enhanced Extraction Protocols
| Step | Conventional Protocol | Enhanced Protocol for Higher Purity |
| Initial Lysis | Sample homogenization in lysis buffer. | Sample homogenization in lysis buffer. |
| Organic Extraction 1 | One extraction with Phenol:Chloroform:Isoamyl Alcohol. researchgate.net | One extraction with Phenol:Chloroform:Isoamyl Alcohol. researchgate.net |
| Organic Extraction 2 | Not typically performed. | Additional extraction with Chloroform:Isoamyl Alcohol to remove residual phenol. researchgate.net |
| Washing | Standard ethanol (B145695) washes. | Increased number of ethanol washes to remove salts. researchgate.net |
| Outcome | Good yield, but potential for phenol and salt contamination. | Significantly improved purity (higher A260/A230 ratio) and more accurate quantification. researchgate.net |
Applications in Protein Extraction and Purification for Proteomic Research
While renowned for its role in nucleic acid purification, chloroform is also a key reagent in certain protein extraction methodologies for proteomics. A widely adopted technique is the chloroform/methanol precipitation method, which effectively separates proteins from other cellular macromolecules and contaminants like salts, detergents, and lipids that can interfere with mass spectrometry analysis. nih.govnih.gov
This protocol involves the sequential addition of methanol, chloroform, and water to the protein sample, leading to the formation of two distinct liquid phases. nih.gov Proteins, denatured by the organic solvents, are forced out of solution and precipitate, forming a visible wafer-like disc at the interface of the upper aqueous-methanol phase and the lower chloroform phase. nih.gov This allows for the easy removal of the liquid phases, leaving behind a concentrated pellet of proteins.
The chloroform/methanol method is considered a quantitative and reproducible technique that yields a clean protein pellet, making it highly suitable for preparing samples for bottom-up proteomics. nih.govnih.gov After precipitation, the protein pellet is washed, resolubilized, and digested (typically with trypsin) into peptides for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govconsensus.app This extraction method is advantageous because it efficiently removes non-proteinaceous components that can suppress ionization or create background noise in the mass spectrometer, thereby improving the quality and reliability of proteomic data. nih.gov
Role in Sample Preparation for Advanced Analytical Techniques
The purity of a sample is critical for effective separation in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). The chloroform:isoamyl alcohol extraction step is integral to preparing high-quality nucleic acid, protein, and metabolite samples that are compatible with these analytical methods.
In proteomics and metabolomics, sample preparation often employs a liquid-liquid extraction using a chloroform-containing solvent system. thermofisher.com This step removes lipids and other hydrophobic contaminants that can interfere with reverse-phase chromatography, which is commonly used for separating peptides and small molecules. By removing these interfering substances, the extraction ensures better resolution of analytes on the chromatography column, leading to more accurate and reproducible results. For instance, in bottom-up proteomics, a clean peptide mixture obtained following chloroform/methanol precipitation allows for more efficient separation by LC prior to introduction into the mass spectrometer. nih.gov
Spectroscopic methods, such as UV-Vis spectrophotometry, are universally used to determine the concentration and purity of nucleic acid and protein samples. The accuracy of these measurements is highly dependent on the absence of contaminants that absorb light in the same UV spectrum as the analyte of interest.
In the context of nucleic acid isolation, phenol is a significant potential contaminant that absorbs strongly at 270 nm, which can artificially inflate the reading at 280 nm and distort the A260/A280 purity ratio. researchgate.net An additional wash with chloroform:isoamyl alcohol is a crucial step to remove this residual phenol. researchgate.net This ensures that the absorbance readings accurately reflect the concentration of the nucleic acid and provide reliable purity ratios (A260/A280 and A260/A230), which are essential for standardizing samples for subsequent experiments like qPCR or library preparation for sequencing.
Mass spectrometry (MS) is an exceptionally sensitive technique, and its performance can be severely compromised by the presence of non-volatile salts, detergents, and other contaminants that cause ion suppression. Sample preparation using chloroform-based extraction is a cornerstone of many MS-based proteomics and metabolomics workflows because it effectively removes these interfering compounds. nih.govbiocompare.com
In proteomics, the chloroform/methanol precipitation method yields a protein pellet that is largely free of salts and detergents commonly found in cell lysis buffers. nih.gov This is critical because such contaminants can interfere with the electrospray ionization (ESI) process and reduce the quality of MS data. The resulting clean peptide mixture after digestion leads to more robust and sensitive detection of analytes. nih.gov Similarly, in metabolomics, a biphasic extraction with a chloroform/methanol/water system is used to separate polar metabolites (in the aqueous-methanol phase) from non-polar lipids (in the chloroform phase). This fractionation simplifies the sample complexity and removes components that could interfere with the analysis of the target analytes by LC-MS.
Research on Methodological Enhancements and Variations
Investigation of Solvent Ratios and Their Impact on Extraction Efficacy
The ratio of chloroform (B151607) to isoamyl alcohol, and their combination with phenol (B47542), plays a significant role in the effectiveness of nucleic acid extraction. The most commonly cited ratio for the phenol:chloroform:isoamyl alcohol mixture is 25:24:1. reddit.comthermofisher.commpbio.com In this mixture, chloroform serves to denature proteins and aids in the phase separation by increasing the density of the organic phase, ensuring a sharp interface between the aqueous and organic layers. quora.com Isoamyl alcohol is primarily included as an anti-foaming agent, preventing the formation of emulsions during the vigorous mixing required for extraction. mpbio.comquora.com This clear separation is crucial for minimizing contamination of the aqueous phase, which contains the nucleic acids, with proteins and lipids from the organic phase and the interphase.
While the 25:24:1 ratio is standard, variations have been explored in research settings. For instance, a ratio of 125:24:1 (phenol:chloroform:isoamyl alcohol) has been used in some protocols, particularly in studies investigating the fine-tuned effects of pH on nucleic acid partitioning. wikipedia.orgtaylorandfrancis.com Another common mixture involves a 24:1 ratio of chloroform to isoamyl alcohol, which is added after an initial phenol extraction step. lshtm.ac.uknih.gov The choice of ratio can influence the purity and yield of the extracted nucleic acids. For example, a higher proportion of chloroform can enhance the removal of lipids. The inclusion of isoamyl alcohol, though in a small proportion, is critical for obtaining a clean aqueous phase, which in turn affects the quality of the nucleic acids for downstream applications. Some protocols have even been performed with phenol:chloroform mixtures without the addition of isoamyl alcohol, though this can increase the risk of foaming and a less distinct interphase. researchgate.net
Table 1: Common Solvent Ratios in Nucleic Acid Extraction
| Component 1 | Component 2 | Component 3 | Ratio (v/v/v) | Primary Application | Reference |
|---|---|---|---|---|---|
| Phenol | Chloroform | Isoamyl Alcohol | 25:24:1 | General DNA and RNA extraction | reddit.comthermofisher.com |
| Phenol | Chloroform | Isoamyl Alcohol | 125:24:1 | RNA extraction under specific pH conditions | wikipedia.orgtaylorandfrancis.com |
| Chloroform | Isoamyl Alcohol | 24:1 | Used after initial phenol extraction to remove residual phenol and lipids | lshtm.ac.uk |
Studies on pH Effects in Differential Nucleic Acid Partitioning
The pH of the aqueous phase during extraction with a chloroform:isoamyl alcohol mixture is a critical determinant for the differential partitioning of DNA and RNA. This principle is exploited to selectively isolate either RNA or total nucleic acids.
At a neutral to slightly alkaline pH (typically pH 7.0-8.0), both DNA and RNA, which are negatively charged due to their phosphate (B84403) backbones, will partition into the aqueous phase. greenskybio.comresearchgate.net This is the standard condition for total nucleic acid or DNA extraction.
Conversely, under acidic conditions (typically pH 4.0-5.0), a distinct separation of DNA and RNA occurs. At an acidic pH, DNA is denatured and preferentially moves into the organic phase and the interphase, while RNA remains in the aqueous phase. researchgate.netnih.govnih.govbitesizebio.com This phenomenon is the basis for most RNA isolation protocols that use phenol-chloroform extraction. The precise mechanism for this differential partitioning is complex; however, it is understood that the protonation of the nucleic acids at acidic pH plays a key role. DNA is more readily neutralized than RNA, leading to its precipitation into the organic phase. bitesizebio.com The 2'-hydroxyl group in RNA makes it more polar than DNA, further favoring its retention in the aqueous phase at acidic pH. nih.gov Research has shown that the equilibrated pH of the aqueous phase after mixing with the phenol-chloroform solution is the key determinant for this separation. wikipedia.orgquora.com For instance, an equilibrated aqueous phase pH of around 3.84 has been shown to result in the partitioning of almost all genomic DNA into the phenol phase, allowing for the isolation of genomic DNA-free total RNA. wikipedia.orgquora.com
Table 2: Effect of pH on Nucleic Acid Partitioning
| pH of Aqueous Phase | DNA Location | RNA Location | Primary Outcome | Reference |
|---|---|---|---|---|
| 7.0 - 8.0 (Neutral/Alkaline) | Aqueous Phase | Aqueous Phase | Total Nucleic Acid Extraction | greenskybio.comresearchgate.net |
| 4.0 - 5.0 (Acidic) | Organic Phase / Interphase | Aqueous Phase | RNA Extraction | nih.govbitesizebio.com |
Comparative Analysis with Alternative or Modified Extraction Solvents in Research
While the chloroform:isoamyl alcohol mixture in conjunction with phenol is a robust and widely used method, its use of hazardous organic solvents has prompted research into alternative and modified extraction methods.
Isoamyl alcohol (typically 3-methyl-1-butanol) is the standard anti-foaming agent in the chloroform mixture. However, the potential of other amyl alcohol isomers has been considered. While detailed comparative studies are limited, it is generally understood that other isomers of amyl alcohol can be used, but their efficiency might differ. greenskybio.com The primary role of the alcohol is to prevent the formation of emulsions, and isoamyl alcohol is particularly effective in this regard, leading to a cleaner separation of the aqueous and organic phases. greenskybio.com The use of other isomers might result in a less defined interphase, potentially leading to lower purity of the extracted nucleic acids. Some research has explored the use of benzyl (B1604629) alcohol in a 9:1 ratio with isoamyl alcohol as a less hazardous alternative to phenol for removing PCR inhibitors from blood samples. nih.gov In some protocols, sec-butanol has been used to reduce the volume of nucleic acid solutions by extracting water. quora.combitesizebio.com
Several non-organic extraction methods have been developed and compared to the traditional phenol-chloroform approach. These methods often offer advantages in terms of safety, speed, and ease of automation.
Salting-Out Method: This method utilizes a high concentration of salt, such as saturated sodium chloride or ammonium (B1175870) acetate, to precipitate proteins, which are then removed by centrifugation. biomedgrid.comresearchgate.net The DNA is then recovered from the supernatant by ethanol (B145695) precipitation. Studies comparing salting-out with phenol-chloroform have shown that the salting-out method can provide a superior yield of DNA and is more time- and cost-effective. biomedgrid.com While the phenol-chloroform method may yield higher purity DNA in some cases, the salting-out method is non-toxic and can be a reliable alternative for many downstream applications. thermofisher.comresearchgate.net
Silica-Based Spin Columns: This solid-phase extraction method relies on the ability of nucleic acids to bind to silica (B1680970) membranes in the presence of high concentrations of chaotropic salts. researchgate.net Contaminants are washed away, and the purified nucleic acids are then eluted in a low-salt buffer. This method is rapid and avoids the use of organic solvents.
Magnetic Bead-Based Extraction: This technique uses magnetic beads coated with a substance that can reversibly bind nucleic acids. After binding, the beads are separated from the rest of the sample using a magnet, washed, and the nucleic acids are eluted. This method is highly adaptable to automation and high-throughput applications, offering consistent and reproducible results with reduced hands-on time. Compared to organic extraction, magnetic bead-based methods offer cleaner samples by avoiding chemical carryover and are generally considered safer. However, some studies have found that the traditional phenol-chloroform method can yield higher quantities of DNA, particularly from challenging samples.
Table 3: Comparison of Nucleic Acid Extraction Methods
| Method | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Phenol-Chloroform-Isoamyl Alcohol | Differential solubility of biomolecules in organic and aqueous phases. | High yield and purity of nucleic acids. | Use of toxic and hazardous chemicals, labor-intensive. | bitesizebio.comresearchgate.net |
| Salting-Out | Protein precipitation using high salt concentration. | Non-toxic, cost-effective, good DNA yield. | May have lower purity compared to phenol-chloroform. | biomedgrid.comresearchgate.net |
| Silica-Based Spin Columns | Nucleic acid adsorption to silica in the presence of chaotropic salts. | Rapid, easy to use, no organic solvents. | Can have lower yield for some sample types. | researchgate.net |
| Magnetic Bead-Based | Reversible binding of nucleic acids to magnetic particles. | High-throughput, automatable, safe, high purity. | Can be more expensive, may have lower yield than organic methods in some cases. |
Integration with Other Pre-processing and Purification Steps in Research Protocols
The extraction with chloroform:isoamyl alcohol is rarely a standalone procedure and is typically integrated into a broader workflow that includes pre-processing and subsequent purification steps to ensure the quality of the final nucleic acid product.
Initial pre-processing steps often involve cell lysis using detergents (like SDS) and enzymes (such as proteinase K) to break open cells and digest proteins. reddit.comnih.gov Following the organic extraction with phenol:chloroform:isoamyl alcohol to remove the bulk of proteins and lipids, the aqueous phase containing the nucleic acids undergoes further purification.
A crucial subsequent step is ethanol precipitation . reddit.comquora.com By adding salt (e.g., sodium acetate) and cold ethanol or isopropanol (B130326) to the aqueous phase, the nucleic acids are precipitated out of the solution. This is followed by centrifugation to pellet the nucleic acids, which are then washed with 70% ethanol to remove residual salts and other contaminants. reddit.com
In some protocols, the organic extraction is followed by a silica column-based purification . After the phase separation, the aqueous layer is applied to a spin column, where the nucleic acids bind to the silica membrane, and subsequent washing and elution steps are performed as in a standard kit protocol. This combination of methods can leverage the robust deproteinization of the organic extraction with the speed and convenience of column-based purification.
Furthermore, an additional chloroform wash is sometimes performed after the initial phenol:chloroform:isoamyl alcohol extraction to remove any residual phenol from the aqueous phase, as phenol can inhibit downstream enzymatic reactions. The integration of these multiple steps ensures the removal of a wide range of contaminants, resulting in high-purity nucleic acids suitable for sensitive applications like PCR, sequencing, and cloning.
Theoretical and Computational Research Perspectives
Molecular Modeling of Solvent-Solute Interactions in Biphasic Systems
Molecular modeling, particularly through molecular dynamics (MD) simulations, offers a powerful lens to investigate the intricate interactions at the interface of biphasic systems, such as the one formed by an aqueous phase and an organic phase of chloroform (B151607) and isoamyl alcohol. These simulations can provide atomic-level insights into the distribution and orientation of solvent and solute molecules, which are critical for understanding the extraction and separation processes.
In the context of a typical DNA extraction, the biphasic system consists of an upper aqueous phase containing nucleic acids and a lower organic phase of chloroform and isoamyl alcohol, with denatured proteins and lipids often precipitating at the interface. MD simulations can elucidate the preferential interactions that drive this partitioning. For instance, simulations of DNA at a water-chloroform interface have shown that the hydrophilic phosphate (B84403) backbone of the DNA molecule remains in the aqueous phase, while modifications to make the DNA more amphiphilic can promote its insertion into the interface.
The interactions governing the behavior of this system are a complex interplay of van der Waals forces, dipole-dipole interactions, and hydrogen bonding. Chloroform, while considered nonpolar, has a significant dipole moment and can act as a hydrogen bond donor. Isoamyl alcohol, being amphiphilic, possesses both a polar hydroxyl group capable of hydrogen bonding and a nonpolar alkyl chain. These characteristics allow for a range of interactions with solutes.
A qualitative summary of the primary intermolecular forces at play in this biphasic system is presented below.
| Interacting Molecules | Primary Intermolecular Forces | Significance in Phase Separation |
| Water - Water | Hydrogen Bonding | High cohesion of the aqueous phase. |
| Chloroform - Chloroform | Dipole-Dipole, London Dispersion | Cohesion of the organic phase. |
| Isoamyl Alcohol - Isoamyl Alcohol | Hydrogen Bonding, London Dispersion | Contributes to the organic phase properties. |
| Water - DNA/RNA | Hydrogen Bonding, Ion-Dipole | Solubilizes nucleic acids in the aqueous phase. |
| Chloroform - Proteins/Lipids | Hydrophobic Interactions, Dipole-Induced Dipole | Facilitates the denaturation and extraction of nonpolar molecules into the organic phase. |
| Isoamyl Alcohol - Interface | Hydrogen Bonding, Dipole-Dipole | Acts as a surfactant to reduce foaming and stabilize the interface. |
While comprehensive molecular dynamics studies specifically on the chloroform-isoamyl alcohol-water ternary system are not extensively available in public literature, research on analogous systems provides a strong basis for understanding the fundamental interactions.
Thermodynamic Aspects of Phase Separation in Chloroform Isoamyl Alcohol Systems
The phase separation in a chloroform-isoamyl alcohol-water system is governed by the principles of liquid-liquid equilibrium (LLE). The thermodynamic state of the system is dictated by the minimization of the Gibbs free energy of mixing. When the components are mixed, the formation of two distinct liquid phases occurs because the separated state is thermodynamically more favorable than a single homogeneous phase.
The thermodynamic behavior of such multicomponent mixtures can be described by activity coefficient models, such as the Non-Random Two-Liquid (NRTL) and the Universal Quasichemical (UNIQUAC) models. These models are used to correlate experimental LLE data and to determine the binary interaction parameters that characterize the molecular interactions between each pair of components. While specific experimental LLE data for the chloroform-isoamyl alcohol binary system is not readily found in extensive databases, studies on similar ternary systems, such as water-phenol-chloroform or water-phenol-isoamyl alcohol, provide insight into the application of these models. researchgate.net
The NRTL model, for instance, uses the following equation to calculate the activity coefficient (γᵢ) of a component i in a mixture:
where x is the mole fraction, G is related to the non-randomness parameter (α), and τ is the binary interaction parameter.
The binary interaction parameters are crucial for accurately modeling the phase behavior. Below is a hypothetical table illustrating the type of parameters that would be determined from experimental LLE data for a ternary system.
| Binary Pair | NRTL Parameter (τᵢⱼ) | NRTL Parameter (τⱼᵢ) | Non-randomness (αᵢⱼ) |
| Chloroform (i) - Water (j) | Value | Value | Value |
| Isoamyl Alcohol (i) - Water (j) | Value | Value | Value |
| Chloroform (i) - Isoamyl Alcohol (j) | Value | Value | Value |
Note: The values in this table are illustrative and would need to be determined from experimental liquid-liquid equilibrium data for the specific system.
Furthermore, the study of excess thermodynamic properties, such as excess molar volume (VE) and excess enthalpy (HE), for binary mixtures of chloroform and alcohols provides valuable information about the nature and strength of intermolecular interactions. researchgate.net For instance, negative excess volumes can suggest strong specific interactions, such as hydrogen bonding, between the unlike molecules. ias.ac.in The sign and magnitude of these excess properties are dependent on the balance between the breaking of self-associated structures of the pure components and the formation of new interactions in the mixture.
Challenges and Future Research Directions
Addressing Methodological Limitations in Specific Research Contexts
The efficacy of the chloroform (B151607):isoamyl alcohol mixture in standard nucleic acid extraction is well-documented; however, its performance can be significantly hampered in specific research contexts, primarily due to the nature of the sample material and the presence of inhibitory substances.
Ancient DNA (aDNA) Research: The analysis of aDNA presents a formidable challenge as the genetic material is often highly fragmented and present in very low quantities. The standard phenol-chloroform protocol, while effective at recovering total nucleic acids, can lead to the loss of these small, low-molecular-weight DNA fragments, which are crucial for paleogenomic studies. nih.govresearchgate.net Modifications to the standard protocol are often necessary to maximize the recovery of this precious material.
Environmental DNA (eDNA) and Soil Samples: Environmental samples, such as soil, sediment, and water, are notoriously difficult to work with due to the high concentration of PCR inhibitors. ijrpr.comresearchgate.net Substances like humic acids, fulvic acids, and polysaccharides co-purify with DNA and can interfere with downstream enzymatic reactions. ijrpr.comresearchgate.net While the chloroform:isoamyl alcohol mixture helps to remove proteins and lipids, it does not effectively eliminate these potent inhibitors, often necessitating additional purification steps or protocol modifications, such as the use of CTAB or specialized lysis buffers. illinois.edumdpi.comnih.gov Research has shown that for eDNA studies, methods combining CTAB for sample storage with a subsequent PCI extraction can yield significantly more positive detections compared to some commercial kit-based methods. illinois.edu
Plant and Fungal Samples: Tissues from plants and fungi are rich in polysaccharides and polyphenolic compounds that can contaminate nucleic acid preparations. researchgate.net These contaminants can inhibit enzymes used in molecular analyses. The PCI method's ability to remove these specific inhibitors is limited, often requiring the inclusion of reagents like polyvinylpyrrolidone (B124986) (PVP) in the extraction buffer to bind and remove polyphenols. nih.gov
A significant, universal limitation is the potential for residual phenol (B47542) to contaminate the final nucleic acid sample. Phenol is a potent inhibitor of enzymes like Taq polymerase, and even trace amounts can lead to the failure of PCR amplification. researchgate.netresearchgate.net This necessitates careful technique, often including a final chloroform:isoamyl alcohol wash to remove residual phenol, followed by ethanol (B145695) precipitation to purify the DNA. researchgate.net
Exploration of Novel Research Applications Beyond Standard Extraction Protocols
Beyond its conventional role in total genomic DNA and RNA extraction, the chloroform:isoamyl alcohol mixture is being utilized in more specialized and novel research applications. These applications often involve modifications to the standard protocol to achieve specific outcomes.
Viral Metagenomics: In the study of viral communities (viromes), especially from complex samples like feces, enrichment of viral particles is a critical first step. Protocols often employ a chloroform treatment to lyse bacterial cells while leaving viral capsids intact. Subsequently, a modified PCI extraction is used to isolate the viral nucleic acids. researchgate.netprotocols.io This selective lysis and extraction approach is crucial for reducing host and bacterial nucleic acid contamination, thereby enriching for viral sequences.
Enhancing Commercial Kit Performance: Researchers are finding innovative ways to integrate components of the traditional PCI method with modern commercial extraction kits to improve yields from challenging samples. For instance, a post-lysis cleaning step with a 24:1 chloroform:isoamyl alcohol solution has been shown to significantly improve DNA yields (by up to 31%) from pollen when used in conjunction with a commercial DNA isolation kit. researchgate.net This hybrid approach helps to remove problematic pollen debris that can clog the silica (B1680970) columns used in many kits. researchgate.net
Preparation for Sensitive Downstream Applications: Certain molecular biology techniques are highly sensitive to contaminants. For example, the generation of clean, sterile DNA is paramount for successful electroporation into organisms like Trypanosoma brucei. The PCI extraction method is employed in these contexts to ensure the DNA is free from proteins and other cellular debris that could interfere with the procedure. lshtm.ac.uk
DNA Fingerprinting: The chloroform and isoamyl alcohol mixture is also a component in protocols for DNA fingerprinting. This technique requires pure, high-quality DNA to generate reliable restriction fragment length polymorphism (RFLP) or PCR-based profiles for genetic identification. greenskybio.com
These applications demonstrate the continued relevance and adaptability of the chloroform:isoamyl alcohol mixture in molecular biology, moving beyond a simple, one-size-fits-all extraction method to a versatile tool in specialized research areas.
Development of Environmentally Conscious Alternatives for Research Laboratories
The significant environmental and health concerns associated with chlorinated solvents have spurred the development of safer, more sustainable alternatives in molecular biology. wikipedia.orgbioecho.com Research is focused on replacing hazardous reagents with greener options that maintain or improve extraction efficiency. bioecho.com
Commercial Kits and Alternative Reagents: The most widespread alternatives to traditional PCI extraction are commercial kits that utilize different chemistries.
Silica Spin-Column and Magnetic Bead Technologies: These methods avoid the use of toxic organic solvents altogether. They rely on the principle of nucleic acids binding to silica surfaces or silica-coated magnetic beads under high-salt conditions. Contaminants are washed away, and the pure DNA or RNA is then eluted in a low-salt buffer. wikipedia.org
Non-Hazardous Protein Depletion Reagents: Products like ProCipitate™ offer a safer alternative that mimics the action of phenol/chloroform. biotechsupportgroup.com It uses patented solid-phase polyelectrolytes to efficiently precipitate proteins, leaving the nucleic acids quantitatively in solution without the volatility and hazards of phenol. biotechsupportgroup.com
Green Solvents: The field of green chemistry is actively exploring and promoting the use of solvents that are less hazardous, derived from renewable resources, and biodegradable. mdpi.comwhiterose.ac.uk
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and environmentally benign alternative to organic solvents like hexane (B92381) and chloroform. biosciencetoday.co.uk By manipulating temperature and pressure, the density and solvating power of scCO2 can be controlled, allowing for selective extractions. It is already used for decaffeination and is being explored for various laboratory extraction procedures. biosciencetoday.co.uk
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs are salts that are liquid at low temperatures, possessing negligible vapor pressure, which reduces exposure risk. researchgate.netnih.gov DESs, a class of ILs, are often cheaper to produce and biodegradable. mdpi.comnih.gov Both have tunable physicochemical properties, allowing them to be designed for specific extraction tasks, including the recovery of proteins and nucleic acids. mdpi.comnih.govacs.orgnih.gov
Bio-based Solvents: These solvents are derived from renewable feedstocks like plants and biomass. rsc.org Examples include ethanol, ethyl lactate (B86563) (derived from corn), and 2-Methyltetrahydrofuran (2-MeTHF). nih.gov They represent a move away from petrochemical-based solvents, reducing reliance on fossil fuels and often offering a better environmental profile. rsc.org
The following table provides a comparative overview of these alternatives:
| Alternative | Principle of Action | Key Advantages | Limitations | Reference |
|---|---|---|---|---|
| Silica Column / Magnetic Beads | Nucleic acid adsorption to silica in high-salt buffer | Fast, easy to use, no toxic organic solvents, high purity | Higher cost, potential for column clogging, can be less effective for eDNA | wikipedia.orgplos.org |
| ProCipitate™ | Solid-phase polyelectrolyte precipitates proteins | Non-hazardous, non-volatile, quantitative recovery of nucleic acids | Proprietary reagent, may be more expensive than bulk chemicals | biotechsupportgroup.com |
| Supercritical CO2 (scCO2) | Variable solvency based on temperature and pressure | Non-toxic, non-flammable, environmentally benign, recyclable | Requires specialized high-pressure equipment | biosciencetoday.co.uk |
| Ionic Liquids (ILs) / Deep Eutectic Solvents (DESs) | Tunable solvents with unique physiochemical properties | Low volatility, tunable, can be biodegradable and from renewable sources | Higher cost, high viscosity can slow mass transfer, requires further research for optimization | mdpi.comresearchgate.netmdpi.com |
| Bio-based Solvents (e.g., Ethanol, 2-MeTHF) | Derived from renewable biomass feedstocks | Renewable, often biodegradable, lower toxicity than chlorinated solvents | Performance varies, may not be a direct "drop-in" replacement for all applications | nih.govrsc.org |
The transition to these greener alternatives is a critical step towards creating more sustainable research environments, reducing the ecological footprint of laboratories without compromising the quality of scientific outcomes. bioecho.comeflm.eunih.gov
Q & A
Q. What is the functional role of each component in the chloroform:isoamyl alcohol (24:1) mixture during nucleic acid extraction?
Chloroform denatures proteins and lipids, facilitating their separation into the organic phase. Isoamyl alcohol (1-2% v/v) reduces foaming at the aqueous-organic interface, ensuring cleaner phase separation. The mixture stabilizes the organic phase, minimizing nucleic acid shearing. For example, isoamyl alcohol’s antifoaming properties are critical when vortexing samples to prevent emulsion formation .
Q. What is the standard volumetric ratio of chloroform:isoamyl alcohol, and why is this ratio preferred?
The 24:1 (v/v) ratio of chloroform to isoamyl alcohol is empirically optimized to balance protein denaturation efficiency (chloroform) with foam suppression (isoamyl alcohol). Deviations (e.g., 25:24:1 phenol:chloroform:isoamyl alcohol) are used in phenol-containing protocols to enhance protein removal .
Q. How does phase separation occur during chloroform:isoamyl alcohol extraction, and what factors influence its efficiency?
Phase separation relies on the differential solubility of biomolecules: hydrophobic proteins/lipids partition into the organic phase (chloroform), while hydrophilic nucleic acids remain in the aqueous phase. Factors affecting efficiency include pH (neutral pH preserves DNA integrity), centrifugation speed (≥12,000 × g for 5–10 minutes), and sample viscosity (e.g., high polysaccharide content requires longer centrifugation) .
Advanced Research Questions
Q. How can chloroform:isoamyl alcohol protocols be optimized for samples with high secondary metabolites (e.g., tannins, phenolics)?
For plant tissues rich in secondary metabolites (e.g., Mimosa tenuiflora), perform double deproteinization: first with phenol:chloroform:isoamyl alcohol (25:24:1) to remove phenolic compounds, followed by chloroform:isoamyl alcohol (24:1) to eliminate residual proteins. Pre-treatment with polyvinylpyrrolidone (PVP) or β-mercaptoethanol may further neutralize interfering metabolites .
Q. What experimental controls should be included to validate protein removal efficiency in chloroform:isoamyl alcohol extractions?
- Positive control : Spike samples with a known protein (e.g., BSA) and quantify its removal via SDS-PAGE or Bradford assay.
- Negative control : Omit the organic extraction step and compare protein contamination levels via UV spectrophotometry (A260/A280 ratio ≤1.8 indicates protein residue). Cross-validate with fluorometric assays (e.g., Qubit) to distinguish nucleic acid purity from co-purified contaminants .
Q. How do chloroform:isoamyl alcohol methods compare to silica-column or enzymatic purification in recovering high-molecular-weight (HMW) DNA?
Chloroform:isoamyl alcohol preserves HMW DNA (>50 kb) better than silica columns, which shear DNA during binding/washing. However, enzymatic methods (e.g., protease K) may yield higher purity for nanopore sequencing but require additional RNase treatment. A hybrid approach (organic extraction followed by column purification) balances yield and purity for sensitive applications like metagenomics .
Q. What are the common pitfalls in phase separation, and how can they be resolved?
- Problem : Persistent emulsion due to excessive vortexing or viscous samples. Solution : Incubate samples on ice for 15 minutes post-mixing, then centrifuge at 4°C. Use wide-bore pipettes to avoid shearing DNA.
- Problem : Nucleic acid loss at the interphase. Solution : Add 1/10 volume of 3 M sodium acetate (pH 5.2) before extraction to stabilize DNA in the aqueous phase .
Q. How can researchers reconcile contradictory data on RNA recovery using chloroform:isoamyl alcohol in polysome profiling?
Discrepancies arise from RNA degradation during phase separation. To mitigate:
- Add 0.4% SDS and 16 mM EDTA to polysomal fractions before extraction to dissociate ribosomes.
- Perform two-step precipitation (ethanol followed by LiCl) to remove residual organic solvents .
Methodological and Safety Considerations
Q. What safety protocols are mandatory when handling chloroform:isoamyl alcohol?
- Work in a fume hood certified for volatile organics.
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Store waste in amber glass containers to prevent UV-induced phosgene formation.
- Monitor airborne concentrations (NIOSH recommended exposure limit: 50 ppm for chloroform) .
Q. How should researchers adjust protocols for low-yield samples (e.g., single-cell genomics)?
- Concentrate samples using centrifugal filters (e.g., Amicon Ultra).
- Add glycogen (20 μg/mL) as a carrier during ethanol precipitation to improve nucleic acid recovery.
- Validate extraction efficiency with spike-in controls (e.g., lambda phage DNA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
